3-Acetoxy-3',5'-difluorobenzophenone
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Overview
Description
3-Acetoxy-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’,5’-difluorobenzophenone typically involves the acetylation of 3’,5’-difluorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’,5’-difluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form 3’,5’-difluorobenzophenone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 3’,5’-difluorobenzophenone
Reduction: 3-Acetoxy-3’,5’-difluorobenzhydrol
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’,5’-difluorobenzophenone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,5’-difluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxybenzophenone
- 3’,5’-Difluorobenzophenone
- 3-Hydroxy-3’,5’-difluorobenzophenone
Comparison
3-Acetoxy-3’,5’-difluorobenzophenone is unique due to the presence of both acetoxy and difluoro groups, which impart distinct chemical and physical properties. Compared to 3-Acetoxybenzophenone, the difluoro substitution enhances its reactivity and potential biological activity. In contrast to 3’,5’-Difluorobenzophenone, the acetoxy group provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(3,5-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYQMISTIFNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641664 |
Source
|
Record name | 3-(3,5-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-22-8 |
Source
|
Record name | 3-(3,5-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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